Adenosine 5'-triphosphate disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine 5’-triphosphate disodium salt is a nucleotide that plays a crucial role in cellular energy transfer. It is often referred to as the “molecular unit of currency” for intracellular energy transfer. This compound is involved in various biological processes, including muscle contraction, nerve impulse propagation, and chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Adenosine 5’-triphosphate disodium salt can be synthesized through enzymatic or chemical methods. One common method involves the phosphorylation of adenosine diphosphate using a kinase enzyme in the presence of a phosphate donor. The reaction conditions typically require a buffered aqueous solution at a pH of around 7.5 .
Industrial Production Methods: Industrial production of adenosine 5’-triphosphate disodium salt often involves microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce the compound, which is then extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Adenosine 5’-triphosphate disodium salt undergoes several types of chemical reactions, including:
Hydrolysis: This reaction involves the cleavage of the phosphate bonds, resulting in the formation of adenosine diphosphate and inorganic phosphate.
Phosphorylation: The addition of a phosphate group to the compound, often catalyzed by kinases.
Oxidation-Reduction: Involves the transfer of electrons, playing a role in cellular respiration and energy production.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in the presence of water and specific enzymes like ATPases.
Phosphorylation: Requires a phosphate donor such as phosphoenolpyruvate and a kinase enzyme.
Oxidation-Reduction: Often involves electron carriers like NADH and FADH2 under aerobic conditions.
Major Products Formed:
- Adenosine diphosphate (ADP)
- Adenosine monophosphate (AMP)
- Inorganic phosphate (Pi)
Scientific Research Applications
Adenosine 5’-triphosphate disodium salt has a wide range of applications in scientific research:
- Chemistry: Used as a standard in various biochemical assays and as a substrate in enzymatic reactions.
- Biology: Plays a critical role in cellular metabolism, signal transduction, and as an energy source in various cellular processes.
- Medicine: Investigated for its potential therapeutic effects in conditions like myocardial infarction and ischemia.
- Industry: Utilized in the production of bioluminescent assays and as a component in energy drinks and supplements .
Mechanism of Action
Adenosine 5’-triphosphate disodium salt stores and transports chemical energy within cells. It is involved in the synthesis of nucleic acids and acts as a substrate for various enzymes, including kinases and adenylate cyclase. The compound is primarily produced in the mitochondria through oxidative phosphorylation, catalyzed by ATP synthase .
Comparison with Similar Compounds
- Adenosine diphosphate (ADP)
- Adenosine monophosphate (AMP)
- Guanosine triphosphate (GTP)
Comparison: Adenosine 5’-triphosphate disodium salt is unique due to its high-energy phosphate bonds, which are crucial for energy transfer in cells. Unlike adenosine diphosphate and adenosine monophosphate, it contains three phosphate groups, making it a more potent energy carrier. Guanosine triphosphate, while similar in structure, is primarily involved in protein synthesis and signal transduction rather than energy transfer .
Properties
Molecular Formula |
C10H14N5Na2O13P3 |
---|---|
Molecular Weight |
551.14 g/mol |
IUPAC Name |
disodium;[[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10?;;/m1../s1 |
InChI Key |
TTWYZDPBDWHJOR-ANEDODFUSA-L |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.